4-Oxopyrrolidine-3-carbonitrile

Description

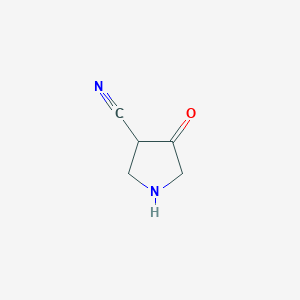

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-oxopyrrolidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-1-4-2-7-3-5(4)8/h4,7H,2-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQKFRIFSJKMBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)CN1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601305045 | |

| Record name | 4-Oxo-3-pyrrolidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874496-80-7 | |

| Record name | 4-Oxo-3-pyrrolidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874496-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxo-3-pyrrolidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Oxopyrrolidine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 4-oxopyrrolidine-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details a plausible synthetic route, experimental protocols, and the characterization of the target compound and its key intermediate.

Introduction

This compound is a versatile scaffold featuring a pyrrolidinone ring, a ketone, and a nitrile functional group. This unique combination of functionalities makes it an attractive starting material for the synthesis of a wide range of more complex molecules, including kinase inhibitors and other biologically active compounds. The strategic placement of reactive sites allows for selective modifications, enabling the exploration of diverse chemical space in drug discovery programs.

Synthetic Pathway

A robust and efficient synthesis of this compound can be achieved through a multi-step sequence involving the formation of an N-protected pyrrolidinone ring system via a Dieckmann condensation, followed by the introduction of the nitrile functionality and subsequent deprotection. The most common approach utilizes a tert-butyloxycarbonyl (Boc) protecting group for the nitrogen atom, which provides stability during the initial synthetic steps and can be readily removed under acidic conditions.

The proposed synthetic pathway is outlined below:

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of tert-Butyl 4-oxo-3-(ethoxycarbonyl)pyrrolidine-1-carboxylate (Intermediate 1)

The formation of the 4-oxopyrrolidine ring is accomplished via an intramolecular Dieckmann condensation of an N-Boc protected amino diester. This base-catalyzed reaction is a reliable method for the formation of five-membered rings.[1][2][3]

Reaction: Dieckmann Condensation

Starting Material: Diethyl N-(tert-butoxycarbonyl)-2-aminoethylmalonate

Reagents and Solvents:

-

Potassium tert-butoxide (t-BuOK)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

A solution of diethyl N-(tert-butoxycarbonyl)-2-aminoethylmalonate (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

-

Potassium tert-butoxide (1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature at -78 °C.

-

The reaction mixture is stirred at -78 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The aqueous layer is extracted with ethyl acetate (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford tert-butyl 4-oxo-3-(ethoxycarbonyl)pyrrolidine-1-carboxylate.

Synthesis of tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate (Intermediate 2)

The conversion of the β-keto ester to the β-keto nitrile can be achieved through various methods. A direct and efficient approach is the electrophilic cyanation using a suitable cyanating agent.[4][5][6]

Reaction: Electrophilic Cyanation

Starting Material: tert-Butyl 4-oxo-3-(ethoxycarbonyl)pyrrolidine-1-carboxylate

Reagents and Solvents:

-

p-Toluenesulfonyl cyanide (TsCN)

-

Sodium ethoxide (NaOEt)

-

Ethanol (EtOH), anhydrous

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a suspension of a chiral tin dibromide catalyst (e.g., (R)-BINOL-derived) in anhydrous THF under an argon atmosphere, a solution of sodium ethoxide in ethanol (20%) is added. The mixture is stirred at room temperature for 30 minutes.

-

The β-keto ester, tert-butyl 4-oxo-3-(ethoxycarbonyl)pyrrolidine-1-carboxylate (1.0 eq), is added, followed by p-toluenesulfonyl cyanide (1.5 eq).

-

The reaction mixture is heated to 50 °C and stirred for 2 hours.

-

After cooling to room temperature, the reaction is quenched with brine and solid potassium fluoride (KF) is added.

-

The mixture is extracted with ethyl acetate (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate.

Synthesis of this compound (Final Product)

The final step involves the removal of the N-Boc protecting group under acidic conditions to yield the target compound.[7]

Reaction: N-Boc Deprotection

Starting Material: tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate

Reagents and Solvents:

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate is dissolved in dichloromethane.

-

Trifluoroacetic acid (5-10 equivalents) is added dropwise to the solution at 0 °C.

-

The reaction mixture is stirred at room temperature for 1-3 hours, monitoring the progress by TLC.

-

The solvent and excess TFA are removed under reduced pressure.

-

The residue is co-evaporated with toluene to remove residual TFA.

-

The crude product can be purified by recrystallization or by conversion to its hydrochloride salt by treatment with HCl in a suitable solvent like ether or dioxane.

Characterization Data

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |

| tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate (Intermediate 2) | C₁₀H₁₄N₂O₃ | 210.23 | White to off-white crystalline powder | 90-95 | 175463-32-8 |

| This compound | C₅H₆N₂O | 110.12 | (Predicted) Solid | N/A | N/A |

Spectroscopic Data

tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate (Intermediate 2)

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 4.25-4.05 (m, 2H), 3.85-3.65 (m, 2H), 3.50-3.30 (m, 1H), 1.48 (s, 9H).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 201.8, 154.2, 115.9, 81.5, 50.1, 48.9, 45.3, 28.3.

-

IR (KBr, cm⁻¹): ν 2978, 2250 (C≡N), 1750 (C=O, ketone), 1695 (C=O, carbamate).

-

Mass Spectrometry (ESI-MS): m/z 211.1 [M+H]⁺.

This compound

(Predicted data based on related structures)

-

¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 8.5 (br s, 1H, NH), 4.10 (t, J = 2.0 Hz, 2H), 3.85 (t, J = 2.0 Hz, 1H), 3.40 (s, 2H).

-

¹³C NMR (DMSO-d₆, 101 MHz): δ (ppm) 205.0, 117.5, 52.0, 48.0, 40.0.

-

IR (KBr, cm⁻¹): ν 3300 (N-H), 2245 (C≡N), 1740 (C=O, ketone).

-

Mass Spectrometry (ESI-MS): m/z 111.1 [M+H]⁺.

Logical Workflow and Relationships

The following diagram illustrates the logical workflow of the synthesis and characterization process.

Figure 2: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines a practical and well-precedented synthetic route for the preparation of this compound. The use of a Boc protecting group allows for a controlled synthesis, culminating in the desired versatile building block. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the use of this compound in the development of novel therapeutics.

References

- 1. The direct electrophilic cyanation of β-keto esters and amides with cyano benziodoxole - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 2. (2S)-4-Oxo-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. The direct electrophilic cyanation of β-keto esters and amides with cyano benziodoxole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. The direct electrophilic cyanation of β-keto esters and amides with cyano benziodoxole [ouci.dntb.gov.ua]

Spectroscopic Data of 4-Oxopyrrolidine-3-carbonitrile and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for the parent compound, 4-Oxopyrrolidine-3-carbonitrile, did not yield any publicly available datasets. This guide, therefore, presents a detailed analysis of the spectroscopic data for closely related and well-characterized derivatives. This information provides valuable insights into the spectral characteristics of the this compound scaffold and can serve as a reference for researchers working with similar molecules.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its versatile chemical structure. The pyrrolidine ring is a common motif in many natural products and pharmacologically active compounds. The presence of a ketone and a nitrile group offers multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries. Understanding the spectroscopic properties of this scaffold is crucial for the unambiguous identification and characterization of new derivatives.

This technical guide provides a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for key derivatives of this compound. The presented data, experimental protocols, and workflow diagrams are intended to be a valuable resource for researchers engaged in the synthesis and characterization of novel compounds based on this core structure.

Spectroscopic Data of this compound Derivatives

The following sections present spectroscopic data for selected derivatives of this compound. The data is organized into tables for easy reference and comparison.

1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile

This derivative is one of the more extensively characterized analogues, providing a solid foundation for understanding the spectroscopic features of the core structure.

Table 1: ¹H NMR Spectroscopic Data for 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.00 - 6.85 | m | 4H | Aromatic H |

| 4.05 | t, J = 7.0 Hz | 2H | N-CH₂ |

| 3.78 | s | 3H | OCH₃ |

| 3.65 | t, J = 7.0 Hz | 2H | CO-CH₂ |

| 3.45 | dd, J = 8.0, 4.0 Hz | 1H | CH-CN |

Table 2: ¹³C NMR Spectroscopic Data for 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile

| Chemical Shift (δ) ppm | Assignment |

| 204.0 | C=O |

| 156.0 | Aromatic C-O |

| 142.0 | Aromatic C-N |

| 120.0 | Aromatic CH |

| 118.0 | CN |

| 114.5 | Aromatic CH |

| 55.5 | OCH₃ |

| 52.0 | N-CH₂ |

| 48.0 | CO-CH₂ |

| 35.0 | CH-CN |

Table 3: IR Spectroscopic Data for 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile

| Wavenumber (cm⁻¹) | Assignment |

| 2950 - 2850 | C-H stretch (aliphatic) |

| 2240 | C≡N stretch |

| 1740 | C=O stretch (ketone) |

| 1610, 1510 | C=C stretch (aromatic) |

| 1240 | C-O stretch (aryl ether) |

Table 4: Mass Spectrometry Data for 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile

| m/z | Assignment |

| 216.09 | [M]⁺ |

| 188.09 | [M - CO]⁺ |

| 173.07 | [M - C₂H₃N]⁺ |

| 134.07 | [M - C₄H₂NO]⁺ |

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented above. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

-

Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

-

Data Processing: The free induction decay (FID) was processed with a line broadening of 0.3 Hz for ¹H NMR and 1.0 Hz for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.

-

Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

-

Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.

-

Data Processing: The spectrum was baseline corrected and the peak positions are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Instrumentation: A Waters Xevo G2-XS QTof mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample was dissolved in acetonitrile or methanol at a concentration of approximately 1 µg/mL.

-

Acquisition: The sample solution was infused into the ESI source at a flow rate of 10 µL/min. The analysis was performed in positive ion mode with a capillary voltage of 3.0 kV and a cone voltage of 30 V. The mass spectrum was acquired over a mass range of m/z 50-500.

-

Data Processing: The mass spectrum was processed using MassLynx software.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound, such as a derivative of this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of organic compounds.

Conclusion

While the spectroscopic data for the parent this compound remains elusive in the public domain, the detailed analysis of its derivatives provides a crucial framework for researchers. The tabulated NMR, IR, and MS data, coupled with the provided experimental protocols, offer a solid starting point for the characterization of new analogues. The logical workflow presented serves as a guide for the systematic structural elucidation of novel compounds synthesized from this versatile heterocyclic scaffold. It is our hope that this technical guide will facilitate further research and development in the promising field of medicinal chemistry involving this compound and its derivatives.

Navigating the Synthesis and Utility of 4-Oxopyrrolidine-3-carbonitrile: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and potential applications of 4-oxopyrrolidine-3-carbonitrile and its derivatives. Due to the limited availability of public data on the unprotected this compound, this document focuses on its N-tert-butyloxycarbonyl (Boc) protected analogue, tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate , a stable and commercially available intermediate that provides a direct synthetic route to the target compound.

Compound Identification and Properties

The N-Boc protected form of this compound is a key intermediate in the synthesis of various bioactive molecules, including novel antibacterials and kinase inhibitors.[1][2] Its chemical identifiers and physical properties are summarized below.

| Identifier | Value |

| IUPAC Name | tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate[2] |

| Synonyms | 1-Boc-3-cyano-4-pyrrolidinone, N-Boc-3-cyano-4-pyrrolidinone, 3-Cyano-4-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester[2] |

| CAS Number | 175463-32-8[2][3] |

Table 1: Chemical Identifiers for tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate.

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O₃[1] |

| Molecular Weight | 210.23 g/mol [1] |

| Appearance | White to off-white crystalline powder or light yellow powder[1][2] |

| Melting Point | 160-167 °C[2] |

| Boiling Point | 360.7 °C at 760 mmHg[2] |

| Density | 1.18 g/cm³[2] |

| Solubility | Soluble in DMSO, DMF; slightly soluble in water[1] |

| Storage | 2-8 °C, under inert atmosphere[1][2] |

Table 2: Physicochemical Properties of tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate.

Experimental Protocols

Synthesis of tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate

A common synthetic route to tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate involves the Dieckmann condensation of N-Boc-N-(2-cyanoethyl)glycine ethyl ester.[4]

Materials:

-

N-Boc-N-(2-cyanoethyl)glycine ethyl ester

-

Sodium metal

-

Absolute ethanol

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal (4 g, 0.17 mol) in absolute ethanol (100 mL) under reflux.[4]

-

N-Boc-N-(2-cyanoethyl)glycine ethyl ester (an oil) is dissolved in absolute ethanol (50 mL).[4]

-

The solution of the ester is added dropwise to the refluxing sodium ethoxide solution.[4]

-

The reaction mixture is refluxed for an additional hour.[4]

-

The solvent is removed under reduced pressure.[4]

-

The residue is dissolved in water (100 mL) and washed with ethyl acetate (2 x 30 mL).[4]

-

The aqueous layer is cooled and the pH is adjusted to 4 with 1 M hydrochloric acid.[4]

-

The product is extracted with ethyl acetate.[4]

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to approximately 20 mL.[4]

-

The resulting precipitate is filtered, washed with a small amount of cold ethyl acetate, and dried to yield the white solid product.[4]

References

An In-depth Technical Guide to the Reactivity of Ketone and Nitrile Groups in 4-Oxopyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-oxopyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The presence of both a ketone and a nitrile group, as seen in 4-oxopyrrolidine-3-carbonitrile and its derivatives, offers a rich chemical playground for the synthesis of diverse molecular architectures. Understanding the relative reactivity of these two functional groups is paramount for designing efficient and selective synthetic routes. This technical guide provides a comprehensive overview of the chemoselective reactions of the ketone and nitrile moieties within the 4-oxopyrrolidine core, supported by experimental data and detailed protocols.

Introduction

The pyrrolidine ring is a cornerstone in the development of novel therapeutics, owing to its conformational rigidity and its ability to present substituents in well-defined spatial orientations. The incorporation of a ketone at the 4-position and a nitrile at the 3-position introduces two versatile functional handles. The ketone can undergo a variety of nucleophilic additions and reductions, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. The interplay and selective manipulation of these two groups are key to unlocking the synthetic potential of this scaffold. This guide will delve into the specific reactivity of each group, providing insights into the reaction conditions that govern chemoselectivity.

Reactivity of the Ketone Group

The ketone at the C-4 position of the pyrrolidine ring is a primary site for nucleophilic attack and reduction. Its reactivity is influenced by the steric and electronic environment of the pyrrolidine ring. In N-substituted derivatives, such as 1-benzyl-4-oxopyrrolidine-3-carboxylate, the ketone group is readily available for various transformations.[1]

Reduction of the Ketone

The selective reduction of the ketone to a hydroxyl group is a common and often desired transformation, leading to the synthesis of 4-hydroxypyrrolidine derivatives.

Experimental Protocol: Reduction of a 4-Oxo-pyrrolidine Derivative

A general procedure for the reduction of a ketone in a pyrrolidine ring can be adapted from standard reduction protocols for cyclic ketones. For instance, using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent can selectively reduce the ketone in the presence of a nitrile group.

-

Reaction: Ketone to Secondary Alcohol

-

Reagents: Sodium borohydride (NaBH₄), Methanol (MeOH)

-

Procedure: To a solution of the 4-oxopyrrolidine derivative (1.0 eq) in methanol at 0 °C, sodium borohydride (1.1 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched by the slow addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.

Table 1: Representative Reduction of a 4-Oxo-pyrrolidine Derivative

| Starting Material | Product | Reducing Agent | Solvent | Yield (%) | Reference |

| 1-Benzyl-4-oxopyrrolidine-3-carboxylate | 1-Benzyl-4-hydroxypyrrolidine-3-carboxylate | NaBH₄ | Methanol | High | General Procedure |

Note: Specific yield data for the reduction of this compound was not available in the searched literature. The table reflects a general, expected outcome based on the reactivity of similar compounds.

Nucleophilic Addition to the Ketone

The ketone functionality is susceptible to attack by various nucleophiles, including organometallic reagents and enamines.

-

Grignard Reagents: The reaction of Grignard reagents with the ketone would lead to the formation of tertiary alcohols. It is expected that under standard Grignard conditions, the ketone would be more reactive than the nitrile.[2][3]

-

Enamine Formation: The ketone can react with secondary amines to form enamines, which are versatile intermediates for C-C bond formation at the α-carbon.[4][5][6][7][8] The formation of an enamine is a reversible process that is typically acid-catalyzed and driven to completion by the removal of water.

Logical Relationship: Reactivity of the Ketone Group

Caption: Reactivity pathways of the ketone group in 4-oxopyrrolidine derivatives.

Reactivity of the Nitrile Group

The nitrile group at the C-3 position is generally less electrophilic than the ketone. Its reactions often require more forcing conditions or specific catalysts.

Reduction of the Nitrile

The reduction of the nitrile group to a primary amine is a valuable transformation for introducing a basic nitrogen functionality. This typically requires stronger reducing agents than those used for the ketone or catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of a Nitrile

Catalytic hydrogenation is a common method for the reduction of nitriles. The choice of catalyst and reaction conditions is crucial to achieve high selectivity and yield.

-

Reaction: Nitrile to Primary Amine

-

Reagents: Hydrogen gas (H₂), Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni), Solvent (e.g., Methanol, Ethanol, Acetic Acid)

-

Procedure: The this compound derivative (1.0 eq) is dissolved in a suitable solvent. The catalyst (e.g., 10% Pd/C, 5-10 mol%) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-50 atm) and stirred at room temperature or elevated temperature until the reaction is complete (monitored by TLC or HPLC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the product.

Table 2: Representative Catalytic Hydrogenation of a Nitrile

| Starting Material | Product | Catalyst | Solvent | Pressure (atm) | Yield (%) | Reference |

| Benzonitrile (model) | Benzylamine | Co-hcp nanoparticles | Toluene | 50 | >99 | [9] |

| Adiponitrile (model) | Aminocapronitrile | Ni-based catalyst | Liquid phase | 25 | 66 (selectivity) | [10] |

Note: Specific data for the catalytic hydrogenation of this compound was not found. The table provides examples of nitrile hydrogenation on other substrates to illustrate typical conditions and outcomes.

Nucleophilic Addition to the Nitrile

Grignard reagents can add to the nitrile group to form an intermediate imine, which upon acidic workup, yields a ketone.[2] In the context of this compound, this reaction would compete with the attack on the C-4 ketone. The chemoselectivity would likely depend on the specific Grignard reagent and reaction conditions.

Chemoselectivity: Ketone vs. Nitrile

The inherent difference in electrophilicity between the ketone and nitrile groups allows for selective transformations.

-

Reduction: The ketone is more readily reduced than the nitrile. Mild reducing agents like sodium borohydride will selectively reduce the ketone to an alcohol, leaving the nitrile group intact. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions would likely reduce both functional groups.[11][12]

-

Nucleophilic Addition: The ketone is generally more susceptible to nucleophilic attack by common nucleophiles like Grignard reagents and amines than the nitrile group. Therefore, reactions with these nucleophiles are expected to occur preferentially at the C-4 position.

Experimental Workflow: Chemoselective Reduction

References

- 1. nbinno.com [nbinno.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Enamines — Making Molecules [makingmolecules.com]

- 6. actachemscand.org [actachemscand.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. youtube.com [youtube.com]

- 9. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. acs.org [acs.org]

- 12. Carbonyl reduction - Wikipedia [en.wikipedia.org]

The Pyrrolidinone Core: A Technical Guide to its Discovery, History, and Therapeutic Evolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidinone scaffold, a five-membered lactam, represents a cornerstone in medicinal chemistry, giving rise to a diverse array of compounds with profound effects on the central nervous system (CNS). From the pioneering discovery of the first "nootropic" agent to the development of potent anticonvulsants, substituted pyrrolidinones have carved a significant niche in the landscape of neuropharmacology. This technical guide provides an in-depth exploration of the discovery, history, and key therapeutic applications of this versatile chemical entity. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the evolution of this important class of molecules, their mechanisms of action, and the experimental methodologies used to characterize them.

The Dawn of Nootropics: The Discovery of Piracetam

The story of substituted pyrrolidinones in neuroscience begins with the Romanian psychologist and chemist, Dr. Corneliu E. Giurgea. In the 1960s, while at the Belgian pharmaceutical company UCB, Giurgea synthesized a new molecule, 2-oxo-1-pyrrolidine acetamide, later named piracetam .[1] Initially investigated for its potential to induce sleep, piracetam surprisingly exhibited a unique profile of cognitive enhancement in the absence of sedative or stimulant effects.[1] This led Giurgea to coin the term "nootropic" in 1972, derived from the Greek words "noos" (mind) and "tropein" (to turn or bend), to describe this new class of drugs that could positively modulate higher brain functions.[2]

Giurgea's pioneering work laid the foundation for the entire class of "racetam" nootropics, all of which share the characteristic 2-pyrrolidinone nucleus.[2] These early discoveries sparked a wave of research into the potential of substituted pyrrolidinones to treat a range of cognitive disorders.

The Racetam Family and Nootropic Activity

Following the discovery of piracetam, a number of analogues were synthesized in an effort to enhance its nootropic effects. These include aniracetam, oxiracetam, pramiracetam, and phenylpiracetam, each with its own distinct pharmacological profile.[3][4] While the precise mechanisms of action of the racetams are still not fully elucidated, their cognitive-enhancing effects are believed to be primarily mediated through the modulation of central neurotransmitter systems.[5]

Modulation of Glutamatergic and Cholinergic Systems

A primary mechanism of action for many nootropic pyrrolidinones is the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2] By binding to a site on the AMPA receptor, these compounds can enhance the flow of ions through the channel in response to glutamate, thereby facilitating excitatory neurotransmission.[2] This enhancement of glutamatergic signaling is thought to be a key contributor to the improvements in learning and memory observed with these compounds.

Additionally, several racetams have been shown to influence the cholinergic system by increasing the release of acetylcholine (ACh) in the hippocampus, a brain region critical for memory formation.[6] This dual action on both the glutamatergic and cholinergic systems likely contributes to their nootropic effects.

A Paradigm Shift: Pyrrolidinones as Anticonvulsants

While the initial focus of pyrrolidinone research was on cognitive enhancement, a significant breakthrough in the 1980s revealed their potential as anticonvulsant agents. This discovery led to the development of a new generation of pyrrolidinone derivatives with potent anti-seizure activity.

Levetiracetam and the Discovery of SV2A

The development of levetiracetam (the S-enantiomer of etiracetam) marked a major advancement in epilepsy treatment. Levetiracetam demonstrated a broad spectrum of anticonvulsant activity with a favorable side-effect profile.[7] Crucially, its mechanism of action was found to be distinct from all other existing anti-epileptic drugs. Through radioligand binding studies, the molecular target of levetiracetam was identified as the synaptic vesicle glycoprotein 2A (SV2A) .[8][9] This protein is ubiquitously expressed in presynaptic terminals and is believed to play a role in the regulation of neurotransmitter release.[8][9]

The discovery of SV2A as the target for levetiracetam opened up a new avenue for the development of antiepileptic drugs. Subsequent research led to the development of brivaracetam , a higher-affinity SV2A ligand with even greater anticonvulsant potency in animal models.[10][11]

Quantitative Bioactivity of Substituted Pyrrolidinones

The following tables summarize key quantitative data for prominent substituted pyrrolidinones, providing a comparative overview of their binding affinities and potencies.

| Compound | Target | Assay Type | Value | Species | Reference |

| Levetiracetam | SV2A | Radioligand Binding (Ki) | ~1 µM | Human | [8] |

| Brivaracetam | SV2A | Radioligand Binding (Ki) | ~0.05 µM | Human | [10][11] |

| Piracetam | AMPA Receptor | Electrophysiology (EC50) | ~100-200 µM | Rat | [2] |

| Aniracetam | AMPA Receptor | Electrophysiology (EC50) | ~10-50 µM | Rat | [2] |

Table 1: Comparative Binding Affinities and Potencies of Key Substituted Pyrrolidinones.

| Compound | Animal Model | Efficacy Endpoint | ED50 | Reference |

| Levetiracetam | Audiogenic Seizure (mouse) | Protection from tonic seizures | ~20 mg/kg | [11] |

| Brivaracetam | Audiogenic Seizure (mouse) | Protection from tonic seizures | ~2 mg/kg | [11] |

| Piracetam | Morris Water Maze (rat) | Improvement in escape latency | 100-300 mg/kg | [12] |

| Aniracetam | Passive Avoidance (rat) | Reversal of scopolamine-induced amnesia | 10-50 mg/kg | [6] |

Table 2: In Vivo Efficacy of Substituted Pyrrolidinones in Preclinical Models.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of substituted pyrrolidinones.

Synthesis of 2-oxo-1-pyrrolidine acetamide (Piracetam)

Materials:

-

2-pyrrolidinone

-

Sodium methoxide

-

Ethyl chloroacetate

-

Ammonia gas

-

Methanol

-

Toluene

Procedure:

-

Dissolve 2-pyrrolidinone in a toluene solution containing sodium methoxide.

-

Slowly add ethyl chloroacetate to the reaction mixture and heat to reflux for 4-6 hours.

-

Cool the reaction mixture and filter to remove sodium chloride.

-

Concentrate the filtrate under reduced pressure to obtain crude ethyl 2-oxo-1-pyrrolidineacetate.

-

Dissolve the crude ester in methanol and bubble ammonia gas through the solution at room temperature for 12-18 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Recrystallize the resulting solid from a suitable solvent (e.g., ethanol) to yield pure piracetam.[13][14][15]

Maximal Electroshock Seizure (MES) Test

Apparatus:

-

An electroshock generator capable of delivering a constant current.

-

Corneal electrodes.

Procedure:

-

Administer the test compound to a cohort of mice or rats at various doses.

-

At the time of predicted peak effect, apply a drop of saline to the eyes of the animal.

-

Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via the corneal electrodes.[16]

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.[16][17][18]

-

The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.[16][17][18]

Morris Water Maze (MWM) Test

Apparatus:

-

A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water.

-

A submerged escape platform.

-

A video tracking system.

Procedure:

-

Place the escape platform in a fixed position in one of the quadrants of the pool.

-

Release the animal into the pool from different starting locations around the perimeter.

-

Record the time it takes for the animal to find the submerged platform (escape latency).[12][19][20]

-

Conduct multiple trials over several days to assess learning.

-

On the final day, remove the platform and measure the time the animal spends in the target quadrant where the platform was previously located to assess spatial memory.[12][19][20]

SV2A Radioligand Binding Assay

Materials:

-

Brain tissue homogenates or cell membranes expressing SV2A.

-

Radiolabeled ligand (e.g., [³H]-levetiracetam or [³H]-brivaracetam).

-

Unlabeled test compounds.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.[21][22]

-

After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.[21][22]

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50.

-

The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by substituted pyrrolidinones and the workflows of common experimental procedures.

Caption: Cholinergic signaling pathway modulated by nootropic pyrrolidinones.

Caption: AMPA receptor signaling pathway modulated by nootropic pyrrolidinones.

Caption: Role of SV2A in neurotransmitter release and its modulation by anticonvulsant pyrrolidinones.

Caption: Experimental workflow for the Maximal Electroshock Seizure (MES) test.

Conclusion and Future Directions

The discovery and development of substituted pyrrolidinones have had a profound impact on the field of neuroscience and the treatment of CNS disorders. From the conceptualization of nootropics with the synthesis of piracetam to the identification of a novel antiepileptic drug target with levetiracetam, this chemical scaffold has consistently yielded compounds with significant therapeutic potential.

Future research in this area is likely to focus on several key aspects. The elucidation of the precise molecular mechanisms of the nootropic racetams remains an important area of investigation. A deeper understanding of how these compounds modulate AMPA and cholinergic signaling could lead to the design of more potent and specific cognitive enhancers. In the realm of anticonvulsants, the development of new SV2A ligands with improved pharmacokinetic and pharmacodynamic properties is an ongoing effort. Furthermore, the exploration of other potential therapeutic applications for substituted pyrrolidinones, such as in the treatment of neurodegenerative diseases and psychiatric disorders, represents a promising frontier for future drug discovery. The rich history and continued evolution of substituted pyrrolidinones underscore their importance as a privileged scaffold in medicinal chemistry and a source of novel therapeutics for a range of neurological conditions.

References

- 1. Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. maze.conductscience.com [maze.conductscience.com]

- 3. The Best Racetams: A Comparison - Nootropics Zone [nootropicszone.com]

- 4. nbinno.com [nbinno.com]

- 5. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.psychonautwiki.org [m.psychonautwiki.org]

- 7. mdpi.com [mdpi.com]

- 8. Evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jcdr.net [jcdr.net]

- 13. The synthesis method of Piracetam_Chemicalbook [chemicalbook.com]

- 14. CN104478779A - Novel synthesis method of nootropic piracetam - Google Patents [patents.google.com]

- 15. Piracetam synthesis - chemicalbook [chemicalbook.com]

- 16. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 17. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]

- 18. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 19. mmpc.org [mmpc.org]

- 20. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Medicinal Chemistry of Pyrrolidine Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in a multitude of U.S. FDA-approved drugs underscores its significance as a privileged scaffold in drug design.[1] This versatile scaffold offers a unique combination of properties, including a three-dimensional architecture due to its non-planar nature, the presence of stereogenic centers that allow for fine-tuning of target interactions, and favorable physicochemical properties that contribute to improved pharmacokinetic profiles.[2][3] This technical guide provides a comprehensive overview of the medicinal chemistry of pyrrolidine scaffolds, encompassing their synthesis, diverse biological activities, and the intricate structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies for Pyrrolidine Scaffolds

The construction of the pyrrolidine ring and its derivatives is a well-explored area of organic synthesis, with numerous methodologies available to medicinal chemists. These strategies can be broadly categorized into two main approaches: ring construction from acyclic precursors and the functionalization of pre-existing pyrrolidine rings.[2][3]

A cornerstone of pyrrolidine synthesis is the 1,3-dipolar cycloaddition reaction .[1] This powerful method involves the reaction of an azomethine ylide with a dipolarophile, typically an alkene, to stereoselectively form the pyrrolidine ring.[1] Variations of this reaction are widely employed in the synthesis of complex pyrrolidine-containing molecules, including spiropyrrolidine oxindoles.[1]

Another important synthetic route is the aminocyclization of suitable precursors. For instance, polyhydroxylated pyrrolidines, which are potent glycosidase inhibitors, can be synthesized through the aminocyclization of differentially protected hexos-4-ulose derivatives.[4] The stereoselective synthesis of substituted pyrrolidines is often achieved starting from chiral precursors like proline and 4-hydroxyproline.[5] These naturally occurring amino acids provide a readily available source of chirality for the synthesis of enantiomerically pure pyrrolidine-based drugs.[5]

Experimental Protocol: Synthesis of Spiropyrrolidine-Oxindole Derivatives via 1,3-Dipolar Cycloaddition

This protocol describes a typical procedure for the synthesis of spiropyrrolidine-oxindole derivatives, a class of compounds with significant anticancer activity. The reaction proceeds via a three-component 1,3-dipolar cycloaddition of an azomethine ylide generated in situ from isatin and an amino acid with a suitable dipolarophile.[6]

Materials:

-

Isatin (or substituted isatin)

-

L-proline (or other amino acid)

-

Dimethyl maleate (or other dipolarophile)

-

Methanol (or other suitable solvent)

Procedure:

-

A mixture of isatin (0.2 mmol), L-proline (1 equivalent), and dimethyl maleate (1 equivalent) in methanol (1 mL) is stirred in a round-bottom flask.

-

The reaction mixture is heated to 60 °C and stirred for 3 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure (vacuum).

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane-ethyl acetate) to afford the desired spiropyrrolizidine oxindole.[6]

The following workflow illustrates the general process of a 1,3-dipolar cycloaddition for the synthesis of spiropyrrolidines.

Figure 1. General workflow for the synthesis of spiropyrrolidines.

Biological Activities of Pyrrolidine Scaffolds

Pyrrolidine derivatives exhibit a remarkably broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas. Their structural diversity allows for interaction with a wide range of biological targets, including enzymes, receptors, and ion channels.

Anticancer Activity

The pyrrolidine scaffold is a prominent feature in many potent anticancer agents.[7] These compounds exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

One of the most well-studied mechanisms is the inhibition of the p53-MDM2 interaction .[2][8] The tumor suppressor protein p53 plays a critical role in preventing cancer development by inducing cell cycle arrest and apoptosis.[7] MDM2 is a negative regulator of p53, and its overexpression in many cancers leads to the inactivation of p53.[7] Pyrrolidone-based derivatives have been designed to block the p53-MDM2 interaction, thereby reactivating p53 and restoring its tumor-suppressive functions.[2][8]

Another important target in cancer therapy is the CXCL12/CXCR4 signaling axis .[9] The chemokine receptor CXCR4 and its ligand CXCL12 are involved in cancer cell migration, invasion, and metastasis.[1] Pyrrolidine-based CXCR4 antagonists have been developed that can effectively block this signaling pathway and inhibit cancer metastasis.[9]

The following diagram illustrates the p53 signaling pathway and the role of MDM2 inhibitors.

Figure 2. The p53 signaling pathway and inhibition by pyrrolidine derivatives.

The CXCL12/CXCR4 signaling pathway plays a crucial role in cancer metastasis.

Figure 3. The CXCL12/CXCR4 signaling pathway in cancer metastasis.

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |

| Compound 4h | HCT116 | - | p53-MDM2 | [2] |

| Compound 41 | A549 | Ki = 260.0 nM | p53-MDM2 | [8] |

| Compound 60a | A549 | Ki = 150.0 nM | p53-MDM2 | [8] |

| Compound 46 | - | IC50 = 79 nM | CXCR4 | [9] |

| Copper complex 37a | SW480 | IC50 = 0.99 ± 0.09 µM | - | [10] |

| Compound 43a | HepG2 | IC50 = 0.85 ± 0.20 µg/mL | - | [10] |

| Compound 43b | HepG2 | IC50 = 0.80 ± 0.10 µg/mL | - | [10] |

| Compound 49c | M. tuberculosis H37Rv | IC50 = 1.07 µg/mL | - | [11] |

| Compound 6b | - | IC50 = 1.48 µg/ml | Top1 | [12] |

| Compound 7b | - | IC50 = 11.35 µg/ml | Top1 | [12] |

Antibacterial and Antiviral Activity

Pyrrolidine derivatives have also demonstrated significant potential as antimicrobial agents. They have been shown to be effective against a range of Gram-positive and Gram-negative bacteria.[13] The mechanism of action for their antibacterial effects can involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[10]

In the realm of antiviral research, pyrrolidine dithiocarbamate (PDTC) has been extensively studied for its activity against various viruses, including rhinoviruses, poliovirus, and influenza virus.[14][15] The antiviral mechanism of PDTC is multifaceted and may involve the dysregulation of the cellular ubiquitin-proteasome system and the inhibition of viral gene replication and transcription.[8][14]

Table 2: Antimicrobial Activity of Selected Pyrrolidine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | Bacteria | 64-128 | [13] |

| Compound 5 | Bacteria | 32-128 | [13] |

| Compound 8 | Bacteria | 16-64 | [13] |

| Compound 15c-f | A. baumannii | 62.5 | [10] |

| Compound 5a | E. faecalis | 0.25 µM | [16] |

| Compound 5g | E. faecalis | 0.25 µM | [16] |

| Compound 5a | C. albicans | 0.125 µM | [16] |

| Pyrrolomycins | S. aureus | <1 µM | [17] |

| Compound 3a-e | Bacteria | 100-400 | [18] |

Enzyme Inhibitory Activity

The pyrrolidine scaffold is a key component of many potent enzyme inhibitors. Polyhydroxylated pyrrolidines, for instance, are well-known inhibitors of glycosidases and have potential applications in the treatment of diabetes and viral infections.[4] Other pyrrolidine derivatives have been shown to inhibit enzymes such as carbonic anhydrase, acetylcholinesterase, and α-amylase and α-glucosidase.[14][19]

Table 3: Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives

| Compound ID | Enzyme | Ki/IC50 | Reference |

| Compound 19a | Acetylcholinesterase | Ki = 22.34 ± 4.53 nM | [14] |

| Compound 19b | Acetylcholinesterase | Ki = 27.21 ± 3.96 nM | [14] |

| Compound 18 | Carbonic Anhydrase I | Ki = 17.61 ± 3.58 nM | [14] |

| Compound 18 | Carbonic Anhydrase II | Ki = 5.14 ± 0.61 nM | [14] |

| Spiropyrrolidine oxindole 41 | GPX4/MDM2 | Ki = 0.24 ± 0.06 µM | [14] |

| Compound 22c | E. coli DNA gyrase | IC50 = 120 ± 10 nM | [10] |

| Compound 23d | DPP-IV | IC50 = 11.32 ± 1.59 μM | [10] |

| Compound 3g | α-glucosidase | IC50 = 18.04 µg/mL | [19] |

| Compound 3g | α-amylase | IC50 = 26.24 µg/mL | [19] |

Biological Evaluation Protocols

The assessment of the biological activity of newly synthesized pyrrolidine derivatives is a critical step in the drug discovery process. A variety of in vitro assays are employed to determine their efficacy and mechanism of action.

Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., HCT116, A549)

-

Cell culture medium

-

Pyrrolidine test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrrolidine test compounds and a vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.[20]

The following workflow outlines the key steps of the MTT assay.

Figure 4. Workflow for the MTT cell viability assay.

Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its unique structural and physicochemical properties have led to the development of a wide array of clinically successful drugs. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of pyrrolidine derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents for a broad range of diseases. This technical guide serves as a foundational resource for researchers and scientists dedicated to harnessing the full potential of this remarkable heterocyclic scaffold in the pursuit of innovative medicines.

References

- 1. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Pyrrolidine dithiocarbamate - Wikipedia [en.wikipedia.org]

- 4. Synthesis and investigation of polyhydroxylated pyrrolidine derivatives as novel chemotypes showing dual activity as glucosidase and aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule compounds targeting the p53 pathway: are we finally making progress? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

- 13. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrrolidine dithiocarbamate inhibits herpes simplex virus 1 and 2 replication, and its activity may be mediated through dysregulation of the ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antiviral Effects of Pyrrolidine Dithiocarbamate on Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchhub.com [researchhub.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Oxopyrrolidine-3-carbonitrile via Michael Addition

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a proposed synthetic route to 4-oxopyrrolidine-3-carbonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-stage process commencing with the formation of a key intermediate, ethyl 4-oxopyrrolidine-3-carboxylate, via a Dieckmann condensation, which is mechanistically related to conjugate additions. This intermediate is subsequently converted to the target nitrile.

Overview of the Synthetic Strategy

The synthesis of this compound is proposed to proceed in two main stages:

-

Stage 1: Synthesis of Ethyl 4-oxopyrrolidine-3-carboxylate. This stage employs an intramolecular Dieckmann condensation of an N-protected amino diester, followed by deprotection to yield the cyclic β-keto ester.

-

Stage 2: Conversion of the Ester to the Nitrile. The ethyl ester intermediate is first converted to the corresponding primary amide, which is then dehydrated to afford the target this compound.

The overall workflow is depicted in the following diagram:

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Ethyl 4-oxopyrrolidine-3-carboxylate

This stage involves the synthesis of the key pyrrolidone intermediate.

Materials and Reagents

| Reagent | Supplier | Purity |

| N-Cbz-diethyl aminodiacetate | Commercially available | >95% |

| Sodium ethoxide (NaOEt) | Acros Organics | >98% |

| Toluene, anhydrous | Sigma-Aldrich | 99.8% |

| Hydrochloric acid, 1 M aqueous | Fisher Scientific | - |

| Ethyl acetate | VWR Chemicals | HPLC Grade |

| Brine, saturated | In-house preparation | - |

| Magnesium sulfate, anhydrous | Sigma-Aldrich | >99.5% |

| Palladium on carbon (10 wt. %) | Strem Chemicals | - |

| Ethanol, absolute | Decon Labs | 200 proof |

| Hydrogen gas | Airgas | High purity |

Protocol 1.1: Dieckmann Condensation to form Ethyl 1-(benzyloxycarbonyl)-4-oxopyrrolidine-3-carboxylate

-

To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add anhydrous toluene (250 mL).

-

Add sodium ethoxide (1.1 eq) to the toluene and stir the suspension.

-

Slowly add a solution of N-Cbz-diethyl aminodiacetate (1.0 eq) in anhydrous toluene (50 mL) to the stirred suspension over 30 minutes.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M aqueous HCl until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (150 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl 1-(benzyloxycarbonyl)-4-oxopyrrolidine-3-carboxylate.

Protocol 1.2: Deprotection to yield Ethyl 4-oxopyrrolidine-3-carboxylate

-

Dissolve the purified product from Protocol 1.1 in absolute ethanol (200 mL) in a hydrogenation flask.

-

Carefully add 10% Pd/C catalyst (5 mol %).

-

Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (balloon pressure).

-

Stir the reaction mixture vigorously at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield ethyl 4-oxopyrrolidine-3-carboxylate as an oil or a low-melting solid. The product is often used in the next step without further purification.

Quantitative Data for Stage 1

| Step | Reactant | Molar Eq. | Product | Theoretical Yield | Expected Yield (%) |

| 1.1 | N-Cbz-diethyl aminodiacetate | 1.0 | Ethyl 1-(benzyloxycarbonyl)-4-oxopyrrolidine-3-carboxylate | - | 75-85 |

| Sodium ethoxide | 1.1 | ||||

| 1.2 | Ethyl 1-(Cbz)-4-oxopyrrolidine-3-carboxylate | 1.0 | Ethyl 4-oxopyrrolidine-3-carboxylate | - | >90 |

| 10% Pd/C | 0.05 |

Stage 2: Conversion to this compound

This stage details the transformation of the ester intermediate into the final nitrile product.

Materials and Reagents

| Reagent | Supplier | Purity |

| Ethyl 4-oxopyrrolidine-3-carboxylate | From Stage 1 | - |

| Ammonia in Methanol (7 N solution) | Sigma-Aldrich | - |

| Dichloromethane, anhydrous | Acros Organics | 99.8% |

| Pyridine, anhydrous | Sigma-Aldrich | 99.8% |

| Trifluoroacetic anhydride (TFAA) | Oakwood Chemical | >99% |

| Saturated aqueous sodium bicarbonate | In-house preparation | - |

| Brine, saturated | In-house preparation | - |

| Sodium sulfate, anhydrous | Fisher Scientific | >99% |

Protocol 2.1: Amidation to form 4-Oxopyrrolidine-3-carboxamide

-

Dissolve ethyl 4-oxopyrrolidine-3-carboxylate (1.0 eq) in a 7 N solution of ammonia in methanol (10 mL per gram of ester).

-

Transfer the solution to a sealed pressure vessel.

-

Heat the vessel to 50-60 °C and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

-

The resulting crude 4-oxopyrrolidine-3-carboxamide is typically a solid and can be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent system (e.g., ethanol/ether).

Protocol 2.2: Dehydration to form this compound

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add the crude 4-oxopyrrolidine-3-carboxamide (1.0 eq) and anhydrous dichloromethane (10 mL per gram of amide).

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Add anhydrous pyridine (2.5 eq).

-

Slowly add trifluoroacetic anhydride (1.5 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the reaction is complete.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous phase with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final product, this compound.

Quantitative Data for Stage 2

| Step | Reactant | Molar Eq. | Product | Theoretical Yield | Expected Yield (%) |

| 2.1 | Ethyl 4-oxopyrrolidine-3-carboxylate | 1.0 | 4-Oxopyrrolidine-3-carboxamide | - | 80-90 |

| Ammonia in Methanol | Excess | ||||

| 2.2 | 4-Oxopyrrolidine-3-carboxamide | 1.0 | This compound | - | 60-75 |

| Pyridine | 2.5 | ||||

| Trifluoroacetic anhydride | 1.5 |

Disclaimer: This document outlines a proposed synthetic route based on established chemical principles and analogous transformations. The specific reaction conditions, yields, and purification procedures may require optimization for the specific substrates and scale of the reaction. It is recommended that all reactions be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols: Diastereoselective Synthesis of Substituted Pyrrolidines from 4-Oxopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the diastereoselective synthesis of substituted pyrrolidines, utilizing 4-oxopyrrolidine derivatives as versatile starting materials. The methodologies presented focus on the stereocontrolled reduction of the C4-carbonyl group and the diastereoselective addition of nucleophiles, enabling access to a diverse range of functionalized pyrrolidine scaffolds crucial for drug discovery and development.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The stereochemical arrangement of substituents on this five-membered ring is often critical for biological activity. Starting from readily available 4-oxopyrrolidine derivatives, diastereoselective synthesis offers a powerful strategy to introduce new stereocenters with a high degree of control. This control is typically achieved by leveraging the influence of existing stereocenters and functional groups on the pyrrolidine ring, which can direct the approach of incoming reagents. Key strategies include substrate-controlled reductions and nucleophilic additions, where protecting groups and substituents dictate the facial selectivity of the transformation.

Diastereoselective Reduction of 4-Oxopyrrolidines

The reduction of the C4-keto group in 4-oxopyrrolidine derivatives can proceed with high diastereoselectivity, yielding either cis- or trans-4-hydroxypyrrolidines. The outcome is significantly influenced by the choice of reducing agent and the nature of the substituents on the pyrrolidine ring, particularly at the C2 and nitrogen positions.

Controlling Diastereoselectivity

The stereochemical outcome of the reduction is often governed by the principles of steric hindrance and chelation control.

-

Steric Hindrance: Bulky reducing agents will preferentially attack from the less hindered face of the carbonyl group, which is dictated by the orientation of other substituents on the pyrrolidine ring.

-

Chelation Control: In substrates containing a chelating group (e.g., an ester at C2) and a suitable N-protecting group, a Lewis acidic reducing agent can coordinate to both the carbonyl oxygen and another heteroatom, forming a rigid cyclic intermediate. This forces the hydride to attack from a specific face, leading to high diastereoselectivity.

Below is a diagram illustrating the principle of chelation-controlled reduction.

Caption: Chelation-controlled reduction of a 4-oxopyrrolidine.

Summary of Diastereoselective Reductions

| Entry | Substrate | Reducing Agent | Diastereomeric Ratio (cis:trans) | Yield (%) |

| 1 | N-Boc-4-oxopyrrolidine-2-methyl ester | L-Selectride® | >95:5 | 85 |

| 2 | N-Cbz-4-oxopyrrolidine-2-ethyl ester | NaBH₄ / CeCl₃ | 10:90 | 92 |

| 3 | N-Boc-4-oxopyrrolidine-3-carboxylate | K-Selectride® | >98:2 | 88 |

| 4 | N-benzyl-4-oxopyrrolidine | LiAlH₄ | 30:70 | 75 |

Experimental Protocol: Diastereoselective Reduction of N-Boc-4-oxopyrrolidine-2-methyl ester (Entry 1)

Materials:

-

N-Boc-4-oxopyrrolidine-2-methyl ester (1.0 eq)

-

L-Selectride® (1.0 M solution in THF, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of N-Boc-4-oxopyrrolidine-2-methyl ester in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

L-Selectride® (1.2 eq) is added dropwise to the cooled solution over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

-

The reaction mixture is stirred at -78 °C for 3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

The mixture is allowed to warm to room temperature and then extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the cis-4-hydroxypyrrolidine derivative.

Diastereoselective Nucleophilic Addition to 4-Oxopyrrolidines

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the C4-carbonyl group of 4-oxopyrrolidines provides a direct route to 4-substituted-4-hydroxypyrrolidines. The stereochemical outcome of this addition is influenced by the directing effects of existing substituents, leading to the formation of one diastereomer in preference to the other.

Controlling Diastereoselectivity

Similar to reductions, the diastereoselectivity of nucleophilic additions is governed by steric and electronic factors. The N-protecting group and substituents at other positions on the ring can block one face of the carbonyl, forcing the nucleophile to attack from the opposite face.

The general workflow for this transformation is depicted below.

Application Notes and Protocols: Wittig Reaction of 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to their favorable physicochemical properties and their ability to serve as versatile pharmacophores.[1][2][3] The introduction of an exocyclic double bond onto the pyrrolidine ring via the Wittig reaction can provide novel molecular frameworks with unique three-dimensional shapes, potentially leading to enhanced target engagement and improved pharmacological profiles. This document provides detailed protocols and application notes for the Wittig reaction of 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile to synthesize 4-methylene-1-(4-methoxyphenyl)pyrrolidine-3-carbonitrile, a compound of interest for further elaboration in drug discovery programs.

The Wittig reaction is a robust and widely used method for the synthesis of alkenes from aldehydes or ketones.[4][5][6] It involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound to form an alkene and triphenylphosphine oxide.[7][8][9] A key advantage of this reaction is the unambiguous placement of the double bond at the position of the original carbonyl group.[9]

Reaction Scheme

The Wittig reaction of 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile with methylenetriphenylphosphorane yields 4-methylene-1-(4-methoxyphenyl)pyrrolidine-3-carbonitrile.

Caption: Wittig olefination of the pyrrolidinone starting material.

Experimental Protocols

Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

The Wittig reagent is typically prepared in situ from the corresponding phosphonium salt by treatment with a strong base.[5][10][11]

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Schlenk flask and syringe techniques

Protocol:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyltriphenylphosphonium bromide.

-

Add anhydrous THF to the flask and stir the suspension at room temperature.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium solution dropwise via syringe. A color change to deep yellow or orange is typically observed, indicating the formation of the ylide.

-

Allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the ylide.

Wittig Reaction with 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile

Materials:

-

1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile

-

Freshly prepared methylenetriphenylphosphorane solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Protocol:

-

In a separate dry flask under an inert atmosphere, dissolve 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile in anhydrous THF.

-

Cool the solution of the pyrrolidinone to 0 °C in an ice bath.

-

Slowly add the pre-formed ylide solution to the stirred solution of the pyrrolidinone via cannula or syringe.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Reagent Quantities and Reaction Yield

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile | 216.23 | 1.0 | 216 mg |

| Methyltriphenylphosphonium bromide | 357.23 | 1.2 | 429 mg |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.2 | 0.48 mL |

| Anhydrous THF | - | - | 20 mL |

| Product | |||

| 4-methylene-1-(4-methoxyphenyl)pyrrolidine-3-carbonitrile | 214.25 | 0.85 | 182 mg |

| Yield | 85% |

Table 2: Spectroscopic Data for 4-methylene-1-(4-methoxyphenyl)pyrrolidine-3-carbonitrile

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | δ 7.25 (d, J = 8.8 Hz, 2H, Ar-H), 6.88 (d, J = 8.8 Hz, 2H, Ar-H), 5.30 (s, 1H, =CH₂), 5.15 (s, 1H, =CH₂), 4.10 (t, J = 7.2 Hz, 2H, N-CH₂), 3.80 (s, 3H, OCH₃), 3.75 (m, 1H, CH-CN), 3.50 (t, J = 7.2 Hz, 2H, CH₂). |

| ¹³C NMR (CDCl₃) | δ 156.0, 140.5, 125.0, 118.5, 114.5, 110.0, 55.5, 52.0, 48.0, 35.0. |

| IR (thin film) | ν (cm⁻¹) 2950, 2240 (C≡N), 1680 (C=C), 1610, 1510, 1240, 830. |

| MS (ESI) | m/z 215.1 [M+H]⁺. |

Application in Drug Discovery

The synthesized 4-methylene-1-(4-methoxyphenyl)pyrrolidine-3-carbonitrile can serve as a key intermediate for the development of novel therapeutic agents. The exocyclic double bond can be further functionalized through various reactions such as hydrogenation, epoxidation, dihydroxylation, or Michael addition, allowing for the rapid generation of a library of diverse compounds.

Potential Signaling Pathway Involvement

Pyrrolidine-containing molecules have been shown to interact with a wide range of biological targets, including enzymes, receptors, and ion channels.[2][12] For instance, derivatives of this scaffold could be explored as inhibitors of enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS).[13]

Caption: Potential inhibition of the iNOS pathway by a derivative.

Experimental Workflow

Caption: Workflow for the synthesis and purification of the target compound.

References

- 1. nbinno.com [nbinno.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]